Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone

Medicinal Chemistry Structure-Based Drug Design Physicochemical Property Optimization

Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone (CAS 2098036-03-2) is a synthetic organic compound comprising an azetidine ring linked via a methanone bridge to a 3-(difluoromethyl)pyrrolidine moiety, with molecular formula C9H14F2N2O and molecular weight 204.22 g/mol. The compound is supplied at 98% purity and features a CHF2 substituent that imparts unique physicochemical properties, including hydrogen bond donor (HBD) capability not present in the closely related gem-difluoro analog.

Molecular Formula C9H14F2N2O
Molecular Weight 204.22 g/mol
CAS No. 2098036-03-2
Cat. No. B1476654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone
CAS2098036-03-2
Molecular FormulaC9H14F2N2O
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CN(CC1C(F)F)C(=O)C2CNC2
InChIInChI=1S/C9H14F2N2O/c10-8(11)6-1-2-13(5-6)9(14)7-3-12-4-7/h6-8,12H,1-5H2
InChIKeyDNALEAHKRXLSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone (CAS 2098036-03-2) – A Dual-Ring Heterocyclic Building Block with Differentiated Fluorination for Controlled Physicochemical Tuning


Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone (CAS 2098036-03-2) is a synthetic organic compound comprising an azetidine ring linked via a methanone bridge to a 3-(difluoromethyl)pyrrolidine moiety, with molecular formula C9H14F2N2O and molecular weight 204.22 g/mol . The compound is supplied at 98% purity and features a CHF2 substituent that imparts unique physicochemical properties, including hydrogen bond donor (HBD) capability not present in the closely related gem-difluoro analog [1]. It serves as a versatile intermediate for medicinal chemistry programs requiring fine-tuned fluorination patterns for optimal ADME profiles.

Why Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone Cannot Be Replaced by Its Gem-Difluoro Analog in Hit-to-Lead Optimization


The closest structural analog, Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone (CAS 1681019-88-4), differs exclusively in the pyrrolidine fluorination pattern: gem‑difluoro (CF2) versus difluoromethyl (CHF2). This single-atom substitution alters two critical parameters with direct consequences for molecular recognition and pharmacokinetics. The target compound possesses two hydrogen bond donors (azetidine NH + CHF2 hydrogen) versus only one in the comparator (azetidine NH only) [1][2], while the molecular weight increases by 14.03 g/mol (7.4%) [3]. The CHF2 group acts as a lipophilic hydrogen bond donor comparable in strength to aniline [2], enabling interactions not accessible with the CF2 analog. Procurement of the incorrect analog would introduce unanticipated changes in solubility, permeability, and target engagement not attributable to simple potency differences, compromising SAR interpretation and lead optimization campaigns.

Quantitative Differentiation Evidence for Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone (2098036-03-2)


Hydrogen Bond Donor Count: +1 Additional HBD from the CHF2 Group Enables Unique Molecular Recognition

The target compound, Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone, contains 2 hydrogen bond donors (the azetidine NH and the CHF2 hydrogen), compared to only 1 in the closest analog Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone (azetidine NH only) [1]. The CHF2 hydrogen bond donor strength has been experimentally demonstrated to be comparable to that of thiophenol, aniline, and amine groups [2]. This additional donor capacity is critical for target engagement in binding pockets requiring dual HBD interactions, such as kinase hinge regions or protease active sites.

Medicinal Chemistry Structure-Based Drug Design Physicochemical Property Optimization

Molecular Weight: 7.4% Higher MW Modulates Physicochemical and ADME Parameters

The target compound has a molecular weight of 204.22 g/mol , compared to 190.19 g/mol for the gem‑difluoro analog Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone [1]. This represents a 14.03 g/mol (7.4%) increase. While both compounds fall within the favorable MW range for oral bioavailability (MW < 500), this difference can influence solubility, permeability, and metabolic stability in a quantifiable manner, particularly during lead optimization where small changes in MW correlate with alterations in logP and logD values [2].

ADME Optimization Lead Optimization Physicochemical Property Tuning

Vendor Purity Specification: 98% Target Compound vs. 95% Gem‑Difluoro Analog

Commercially, Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone is available at 98% purity from LeYan , whereas the closest analog Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone is typically supplied at 95% purity (AKSci) . This 3% absolute purity difference is meaningful for sensitive downstream chemistry such as parallel library synthesis requiring high fidelity, and for biological assays where impurities at the 2–5% level can confound activity readouts.

Chemical Procurement Quality Control Building Block Sourcing

Class-Level Microsomal Stability: Fluorinated Azetidine–Pyrrolidine Scaffolds Retain High Metabolic Stability

A systematic physicochemical study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that these scaffolds retain high intrinsic microsomal clearance stability (CLint), with the notable exception of the 3,3‑difluoroazetidine derivative, which showed reduced stability [1]. The CHF2-substituted pyrrolidine moiety in the target compound is thus predicted to maintain favorable metabolic stability, while the gem‑difluoro analog (CF2-pyrrolidine) may exhibit different susceptibility to oxidative metabolism due to the altered electronic environment. This class-level inference supports the selection of the CHF2 variant for programs where metabolic soft spots associated with gem‑difluoro substitution are a concern.

Metabolic Stability Drug Metabolism Fluorine Chemistry

Optimal Application Scenarios for Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery Requiring Dual Hydrogen Bond Donor Capacity

In fragment-based screening campaigns targeting proteins with binding pockets that accommodate dual hydrogen bond donors (e.g., kinase hinge regions, protease S1 pockets), the CHF2 group provides a critical additional HBD relative to the gem‑difluoro analog [1]. This enables exploration of binding modes inaccessible with the single‑HBD comparator, potentially rescuing fragment hits with weak initial affinity by introducing stabilizing polar interactions.

Lead Optimization Programs Modulating Lipophilicity While Preserving Metabolic Stability

When an optimization campaign requires a modest increase in molecular weight and modulated lipophilicity without sacrificing metabolic stability, the target compound offers a predictable property shift (+14.03 g/mol MW) relative to the gem‑difluoro analog . The class‑level evidence of high microsomal stability for fluorinated azetidine‑pyrrolidine scaffolds [2] supports its use as a core building block for generating analogs with tuned logD while maintaining acceptable clearance profiles.

Parallel Library Synthesis Requiring High-Purity Building Blocks

For automated parallel synthesis of screening libraries where intermediate purity directly impacts final compound quality and assay reproducibility, the 98% purity specification of the target compound reduces the burden of pre‑weighing purification and minimizes the risk of impurity‑driven false positives. This contrasts with the 95% purity typical of the gem‑difluoro analog , making the target compound the preferred choice for high‑fidelity library production.

SAR Studies Investigating Fluorination Pattern Effects on Target Engagement

In systematic structure‑activity relationship (SAR) studies designed to probe the impact of fluorination pattern on biological activity, the target compound serves as an essential comparator to the gem‑difluoro analog. The distinct hydrogen bond donor count (2 vs 1) [1] and the established CHF2 HBD strength [3] provide a rational basis for interpreting differential activity data and distinguishing lipophilicity‑driven effects from hydrogen bonding contributions to binding affinity.

Quote Request

Request a Quote for Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.